6-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
The compound 6-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic molecule featuring a triazolopyrimidinone core fused with a 1,2,4-oxadiazole ring and a benzodioxole substituent. Key structural attributes include:
- Triazolopyrimidinone scaffold: Known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity .
- 1,2,4-Oxadiazole moiety: Enhances metabolic stability and bioavailability due to its electron-withdrawing properties .
- 4-Methylphenylmethyl substituent: Modulates steric and electronic interactions, influencing target binding .
The molecular formula is C₂₄H₂₀N₈O₄ (calculated from analogous structures in ), with a molecular weight of approximately 484.5 g/mol.
Properties
IUPAC Name |
6-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N7O4/c1-13-2-4-14(5-3-13)9-29-21-19(25-27-29)22(30)28(11-23-21)10-18-24-20(26-33-18)15-6-7-16-17(8-15)32-12-31-16/h2-8,11H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBFJMKAJJXQHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxole and oxadiazole intermediates, followed by their coupling with the triazolopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one: can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions.
Substitution: The triazolopyrimidine core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as palladium on carbon, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.
Major Products Formed
Scientific Research Applications
6-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 6-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares the target compound with structurally related triazolopyrimidinone derivatives:
Key Observations :
- Lipophilicity : The benzodioxole group in the target compound likely increases logP compared to ethoxy or methoxy analogs, favoring blood-brain barrier penetration .
- Solubility : The absence of polar groups (e.g., ethoxy in ) may reduce aqueous solubility, necessitating formulation optimization.
- Bioactivity : Chlorine or methyl substituents (e.g., 3-chlorobenzyl in ) correlate with improved receptor affinity in related compounds.
Pharmacological Activity Insights
- Kinase Inhibition: Analogous triazolopyrimidinones inhibit kinases like CDK2 and EGFR .
- Epigenetic Modulation : Benzodioxole-containing compounds show HDAC inhibitory activity, as seen in aglaithioduline (~70% similarity to SAHA) .
- Antimicrobial Potential: Oxadiazole-triazole hybrids exhibit broad-spectrum antibacterial effects .
Biological Activity
The compound 6-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a unique combination of several functional groups:
- Benzodioxole : Known for its role in enhancing bioactivity.
- Oxadiazole : Often associated with antimicrobial and anti-inflammatory properties.
- Triazolo-pyrimidinone : Linked to various pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The structural components allow for:
- Hydrophobic interactions with enzyme active sites.
- Hydrogen bonding capabilities due to the oxadiazole ring.
This multi-faceted interaction profile suggests potential applications in treating various diseases.
Antimicrobial Activity
Research indicates that compounds similar to this one exhibit significant antimicrobial properties. For instance:
- Synthesis and Testing : Compounds with oxadiazole moieties have shown effectiveness against a range of bacteria and fungi. In vitro studies suggest that derivatives can inhibit bacterial growth effectively at low concentrations.
Antitumor Activity
Several studies have reported on the antitumor potential of related compounds:
- Case Study : A series of triazole derivatives were tested against human tumor cell lines (e.g., HepG2). Results indicated that certain derivatives exhibited potent cytotoxic effects, suggesting that modifications in the structure can enhance activity against cancer cells.
Enzyme Inhibition
The compound's structural features suggest it may act as an inhibitor for various enzymes:
- Monoamine Oxidase (MAO) : Similar compounds have been shown to selectively inhibit MAO A and B. This inhibition could lead to increased levels of neurotransmitters, providing therapeutic benefits in neurodegenerative diseases.
Data Tables
| Biological Activity | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 15.62 | |
| Antitumor | HepG2 | 10.5 | |
| MAO Inhibition | MAO B | 0.04 |
Research Findings
- Antimicrobial Studies : Compounds containing the oxadiazole structure demonstrated broad-spectrum antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 15.62 µg/mL to 31.25 µg/mL against various strains.
- Antitumor Efficacy : A derivative was tested against several human cancer cell lines and showed IC50 values indicating significant cytotoxicity, particularly against HepG2 cells.
- Enzyme Interaction Studies : Investigations into the inhibition of MAO A and B revealed that certain structural modifications could enhance selectivity and potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
